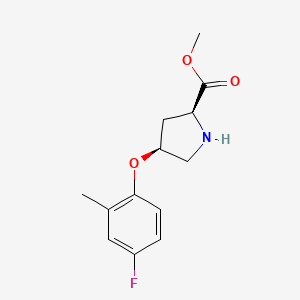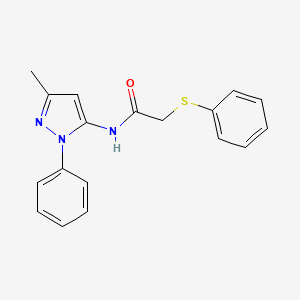
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-(4-フルオロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチルは、さまざまな科学分野で潜在的な用途を持つ化学化合物です。この化合物は、ピロリジン環とフッ素化フェノキシ基を含む独自の構造によって特徴付けられます。これらの官能基の存在は、その独特の化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
(2S,4S)-4-(4-フルオロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチルの合成は、通常、市販の前駆体から開始される複数のステップを含みます。一般的な合成経路には、次のステップが含まれます。
ピロリジン環の形成: ピロリジン環は、適切なアミンとジハロアルカンを塩基性条件下で反応させる環化反応によって合成することができます。
フェノキシ基の導入: フェノキシ基は、求核置換反応によって導入され、フッ素化フェノールがピロリジン環上の適切な脱離基と反応します。
エステル化: 最後のステップは、酸触媒の存在下でカルボン酸基をメタノールでエステル化することです。
工業的生産方法
(2S,4S)-4-(4-フルオロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチルの工業的生産は、同様の合成経路を採用している可能性がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、高収率と高純度を確保するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
(2S,4S)-4-(4-フルオロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: フッ素化フェノキシ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム (NaOMe) やtert-ブトキシドカリウム (KOtBu) などの求核剤を使用することができます。
主要な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールの形成。
置換: 置換されたフェノキシ誘導体の形成。
科学的研究の応用
(2S,4S)-4-(4-フルオロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチルは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について調査されています。
医学: 抗炎症作用や鎮痛作用などの潜在的な治療特性について探求されています。
工業: 新しい材料や化学プロセス開発で使用されています。
作用機序
(2S,4S)-4-(4-フルオロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチルの作用機序は、特定の分子標的との相互作用に関係しています。フッ素化フェノキシ基は、特定の酵素や受容体への結合親和性を高める可能性があり、ピロリジン環は化合物の全体的な安定性と反応性に貢献している可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
(2S,4S)-4-(4-クロロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチル: フッ素ではなく塩素原子を持つ類似の構造。
(2S,4S)-4-(4-ブロモ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチル: フッ素ではなく臭素原子を持つ類似の構造。
独自性
(2S,4S)-4-(4-フルオロ-2-メチルフェノキシ)-2-ピロリジンカルボン酸メチルは、フッ素原子の存在により、電気陰性度や反応性などの化学的性質に大きな影響を与える可能性があるため、ユニークです。これは、クロロおよびブロモ類似体とは異なり、異なる生物活性と用途を提供する可能性があります。
類似化合物との比較
Similar Compounds
Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chloro and bromo analogs, potentially offering different biological activities and applications.
特性
分子式 |
C13H16FNO3 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC名 |
methyl (2S,4S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
XOBIKFYACHXNJU-QWRGUYRKSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)F)O[C@H]2C[C@H](NC2)C(=O)OC |
正規SMILES |
CC1=C(C=CC(=C1)F)OC2CC(NC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B12478811.png)
![N,N'-bis(2,5-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B12478812.png)
![4-(4-ethoxyphenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478815.png)

![3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12478828.png)
![4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol](/img/structure/B12478833.png)
![5-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12478834.png)

![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)

![3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12478852.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B12478853.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12478856.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine](/img/structure/B12478870.png)
